Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(8(13)14-2)5-6(11)9-3-10-7(5)12/h3-4H,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYWQWXYLFXGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CNC1=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Formamidine hydrochloride reacts with methyl 2-(malonyl)propanoate under alkaline conditions (e.g., NaOH or KOH) in methanol or ethanol. The reaction proceeds via:
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Deprotonation : The base abstracts protons from malonic ester, generating a nucleophilic enolate.
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Cyclization : The enolate attacks the electrophilic carbon in formamidine, forming the pyrimidine ring.
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Aromatization : Elimination of water yields the 4,6-dihydroxypyrimidine core with the methyl propanoate substituent at position 5.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Formamidine : Malonic Ester : Base) | 1 : 1–3 : 1–3 | Maximizes enolate formation |
| Solvent | Methanol/Ethanol | Enhances solubility |
| Temperature | Reflux (~78–85°C) | Accelerates cyclization |
| Reaction Time | 8–10 hours | Ensures completion |
Using diethyl malonate as a starting material yields 4,6-dihydroxypyrimidine with >90% purity. Substituting diethyl malonate with methyl 2-(malonyl)propanoate directly introduces the propanoate group at position 5.
Post-Cyclization Esterification
For substrates with pre-formed pyrimidine rings, esterification at position 5 is achieved via nucleophilic acyl substitution. EP2319853A1 outlines a two-step process involving:
Protection of Hydroxyl Groups
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Silylation : Treating 4,6-dihydroxypyrimidine with tert-butyldiphenylsilyl chloride (TBDPSCl) protects hydroxyl groups, preventing undesired side reactions.
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Esterification : Reacting the silylated intermediate with methyl propionyl chloride in dichloromethane (DCM) introduces the propanoate group.
Example Protocol
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Step 1 : 4,6-Dihydroxypyrimidine (1 eq), TBDPSCl (1.2 eq), imidazole (2 eq) in DCM, 0°C → RT, 12 h.
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Step 2 : Methyl propionyl chloride (1.5 eq), DMAP (0.1 eq), DCM, 0°C → RT, 6 h.
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Deprotection : NH4F/MeOH removes silyl groups, yielding the target compound with 85% isolated purity.
Comparative Analysis of Methods
Purification and Characterization
Recrystallization in acetone removes unreacted starting materials and byproducts, achieving >98% purity. Analytical data from PubChem confirms structural integrity:
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Molecular Formula : C8H10N2O4
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Molecular Weight : 198.18 g/mol
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SMILES : CC(C1=C(N=CNC1=O)O)C(=O)OC
Industrial-Scale Considerations
CN103319420A highlights scalability:
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Solvent Recovery : Methanol/ethanol are distilled under reduced pressure (50–60°C, 100–200 mbar) and reused, reducing costs.
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Throughput : Batch sizes up to 20 kg demonstrate consistent yields (89–92%) in pilot plants.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate, we compare it with structurally and functionally related pyrimidine and pyridine derivatives. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted below.
Structural Analog: Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate
- Substituents : Chlorine atoms at positions 4 and 6, and a methylsulfanyl group at position 2 replace the hydroxyl groups in the target compound.
- Synthesis : Prepared via LDA (lithium diisopropylamide)-mediated lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, followed by reaction with methyl pyruvate at –78 °C .
- Reactivity : The chloro and methylsulfanyl groups increase electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxylated compound, which is more prone to hydrogen bonding.
Pyridine-Based Analog: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Core Structure : A pyridine ring replaces the pyrimidine core, altering electronic properties. The fluorine atom at position 5 enhances metabolic stability.
- Applications : Used in the synthesis of kinase inhibitors due to its electron-deficient aromatic system .
- Comparison : The pyridine analog exhibits lower polarity compared to the dihydroxy pyrimidine derivative, impacting solubility and bioavailability.
Complex Pyrimidine Derivative: 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile
- Substituents: A chloropyrimidine core with a cyano group and aryl amino side chain.
- Synthetic Route: Synthesized via condensation of 2-chloro-4-aminopyrimidine with 4-(pyridin-2-ylmethoxy)phenylamine in 2-propanol using p-toluenesulfonic acid as a catalyst .
- Key Differences: The cyano group enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the ester-functionalized target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydroxyl vs. Chloro Groups: The hydroxyl groups in this compound enhance solubility in polar solvents (e.g., water or DMSO), whereas chloro substituents (as in the dichloro analog) favor organic solvents like THF .
- In contrast, cyano-substituted analogs (e.g., ) are often irreversible enzyme inhibitors.
- Synthetic Challenges : The dihydroxy pyrimidine core is sensitive to oxidative and acidic conditions, requiring milder synthetic protocols compared to chloro or methylsulfanyl analogs .
Biological Activity
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a pyrimidine derivative characterized by its unique structural features, including two hydroxyl groups on the pyrimidine ring and a propanoate moiety. This compound has garnered attention for its potential biological activities, which are essential in various pharmaceutical applications.
Structural Characteristics
- Molecular Formula : C_10H_12N_2O_4
- Molecular Weight : Approximately 198.18 g/mol
The presence of hydroxyl groups enhances the compound's solubility and reactivity, making it a candidate for further biological investigations. The structure allows for potential interactions with biological targets, contributing to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar hydroxyl substitutions have demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
The mechanism of action for this compound involves several pathways:
- Binding to Enzymes : The compound may inhibit or activate enzyme activity through direct binding.
- Receptor Interaction : It may modulate receptor signaling pathways, affecting various physiological responses.
- Cellular Pathway Alteration : The compound could influence cellular processes such as apoptosis and cell proliferation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(4,6-Dihydroxy-5-methylpyrimidinyl)propanoate | C_11H_14N_2O_4 | Contains a methyl group at position 5 |
| Methyl 2-(4,6-Dichloropyrimidin-5-yl)propanoate | C_10H_8Cl_2N_2O_2 | Chlorinated at positions 4 and 6 |
| 2-Amino-4,6-dihydroxy-5-methylpyrimidine | C_7H_8N_4O_3 | Lacks the propanoate group; amino substitution |
Case Studies and Research Findings
- Antioxidant Studies : A study published in Molecules highlighted the antioxidant properties of similar compounds. It was found that derivatives with hydroxyl groups significantly reduced oxidative stress markers in vitro .
- Antimicrobial Evaluation : Research conducted on related pyrimidine derivatives indicated that compounds with similar structures demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that methyl pyrimidine derivatives could inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrimidine derivatives with methyl propanoate precursors. Critical steps include pH control (e.g., using ammonium acetate buffer adjusted to pH 6.5 for stabilizing intermediates) and purification via recrystallization or chromatography. For example, ether/petroleum ether recrystallization (60–80°C) is effective for removing polar impurities, as demonstrated in analogous methyl ester syntheses . Reaction monitoring via HPLC with UV detection (e.g., 254 nm) is recommended to track intermediate formation and purity .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze pyrimidinyl proton environments (e.g., δ 0.78–0.96 ppm for cyclopropane-related protons in structurally similar compounds ).
- MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ calculations aligned with exact mass, as shown in pyrimidine derivatives ).
- IR : Identify hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches. Cross-validate with reference standards for pyrimidinylpropanoate analogs .
Q. What stability challenges are associated with this compound under experimental conditions?
- Methodological Answer : The dihydroxy-pyrimidinyl moiety is prone to oxidation and hydrolysis. Stability studies should include:
- pH-dependent degradation : Test in buffers (pH 3–9) at 25–40°C, monitoring via HPLC .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as recommended for labile pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across cell lines?
- Methodological Answer : Discrepancies may arise from cell line-specific metabolic pathways. For example:
- Dose-response profiling : Use standardized protocols (e.g., ECACC/ATCC cell lines cultured in RPMI + 10% FBS ) to minimize variability.
- Mechanistic studies : Compare mitochondrial toxicity (MTT assay) vs. apoptosis markers (caspase-3 activation) to distinguish cytotoxic mechanisms .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Q. What strategies optimize regioselectivity in functionalizing the pyrimidinyl ring during derivatization?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during electrophilic substitution at the 5-position .
- Catalytic systems : Explore Pd/Cu-mediated cross-coupling for arylations, as shown in pyrido[1,2-a]pyrimidinone syntheses .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on electron density maps .
Q. How can impurity profiles be rigorously characterized for this compound in pharmaceutical-grade research?
- Methodological Answer : Follow pharmacopeial guidelines for impurity identification:
- HPLC-MS/MS : Detect trace impurities (≤0.1%) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
- Synthesis of reference standards : Prepare analogs like methylphenylpropanoic acids (e.g., MM0002.11 ) to match retention times and fragmentation patterns.
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.
- Molecular docking : Target pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina with PyMOL visualization .
Data Interpretation and Validation
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts, as hydroxy groups exhibit strong solvent-dependent deshielding .
- Dynamic effects : Analyze variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in propanoate esters ).
Q. What validation criteria are essential for claiming a "novel synthesis route" for this compound?
- Methodological Answer :
- Yield improvement : Demonstrate ≥20% increase over existing methods (e.g., from 50% to 70% via DBU-mediated methylation ).
- Green chemistry metrics : Report E-factor (kg waste/kg product) and atom economy for sustainability claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
